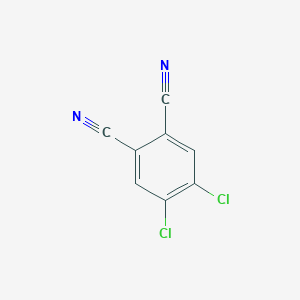

4,5-Dichlorophthalonitrile

Descripción general

Descripción

It is a white to almost white crystalline powder with the molecular formula C8H2Cl2N2 and a molecular weight of 197.02 g/mol . This compound is primarily used as an intermediate in the synthesis of phthalocyanines, which are important materials in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4,5-Dichlorophthalonitrile can be synthesized from 4,5-dichloro-1,2-benzenedicarboxamide. The process involves the following steps :

Formation of 4,5-dichloro-1,2-benzenedicarboxamide: This is achieved by reacting 4,5-dichloro-1,2-benzenedicarboxylic anhydride with formamide at 200-220°C for 3 hours.

Conversion to 4,5-dichloro-1,2-benzenedicarboxamide: The intermediate is then treated with aqueous ammonia at room temperature for 48 hours.

Formation of this compound: The final step involves reacting the 4,5-dichloro-1,2-benzenedicarboxamide with thionyl chloride in the presence of N,N-dimethylformamide at low temperatures, followed by purification through column chromatography.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dichlorophthalonitrile primarily undergoes nucleophilic aromatic substitution reactions. These reactions involve the replacement of chlorine atoms with various nucleophiles such as oxygen, sulfur, and nitrogen-containing compounds .

Common Reagents and Conditions:

Nucleophiles: O-, S-, and N-nucleophiles.

Conditions: Base-catalyzed reactions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions are phthalonitrile derivatives, which serve as precursors in the synthesis of phthalocyanines .

Aplicaciones Científicas De Investigación

Synthesis of Phthalocyanines

Phthalocyanine Derivatives

DCPN is frequently utilized in the synthesis of phthalocyanines, which are versatile compounds known for their strong light absorption and photochemical properties. These derivatives have applications in dye production, photodynamic therapy, and as catalysts in various chemical reactions.

- Synthesis Pathways : DCPN can be transformed into various substituted phthalocyanines through cyclotetramerization reactions. For instance, the reaction of DCPN with different nucleophiles can yield phthalocyanines with specific functional groups tailored for particular applications .

| Phthalocyanine Type | Metal Center | Yield (%) | Application Area |

|---|---|---|---|

| CuPc(SHex)8 | Cu | ~40 | Chemoresistive sensors |

| ZnPc(SHex)6 | Zn | 16-42 | Photodynamic therapy |

| NiPc(SHex)8 | Ni | ~40 | Sensor technology |

Photodynamic Therapy (PDT)

Biomedical Applications

Phthalocyanines derived from DCPN are extensively studied for their use in photodynamic therapy (PDT), a treatment modality for cancer that utilizes light-sensitive compounds to produce cytotoxic effects upon light activation.

- Mechanism of Action : Upon irradiation with light, these compounds generate reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Studies have shown that phthalocyanines with specific substituents enhance their effectiveness in PDT by improving solubility and targeting capabilities .

- Case Study : Research demonstrated that ZnPc(SHex)6-M, synthesized using DCPN, exhibited promising photodynamic activity, making it a candidate for further development in cancer therapy .

Sensor Technology

Chemical Sensors

DCPN-derived phthalocyanines have been explored for their potential as chemical sensors due to their ability to respond to various gases.

- Performance Metrics : Phthalocyanines like CuPc(SHex)8 have shown excellent sensor response times and sensitivity to oxidizing gases such as NO2 and ozone. This makes them suitable for environmental monitoring applications .

| Sensor Type | Target Gas | Response Time (s) | Sensitivity |

|---|---|---|---|

| CuPc(SHex)8 | NO2 | <5 | High |

| NiPc(SHex)8 | Ozone | <10 | Moderate |

Material Science Applications

Self-Assembled Monolayers (SAM)

The unique properties of DCPN-derived phthalocyanines allow them to form self-assembled monolayers on surfaces, which can be utilized in electronic devices.

Mecanismo De Acción

The mechanism of action of 4,5-Dichlorophthalonitrile involves its ability to undergo nucleophilic aromatic substitution reactions. The chlorine atoms in the compound are electron-withdrawing groups, making the aromatic ring susceptible to nucleophilic attack. This property is exploited in the synthesis of various phthalonitrile derivatives, which can further undergo tetramerization to form phthalocyanines .

Comparación Con Compuestos Similares

- 4,5-Dibromophthalonitrile

- 4,5-Difluorophthalonitrile

- 4,5-Diiodophthalonitrile

Comparison: 4,5-Dichlorophthalonitrile is unique due to its specific reactivity and the stability of the chlorine substituents. Compared to its bromine, fluorine, and iodine analogs, the chlorine atoms provide a balance between reactivity and stability, making it a preferred choice for the synthesis of phthalocyanines .

Actividad Biológica

4,5-Dichlorophthalonitrile (DCPN) is a compound of significant interest in organic chemistry and medicinal applications due to its potential biological activities. This article reviews the biological properties of DCPN, synthesizing findings from various studies, including synthesis methods, biological assays, and potential applications in pharmacology.

DCPN is characterized by its dichlorinated phthalonitrile structure, which allows for various chemical modifications. The classical synthesis involves a four-step process originally proposed by Wöhrle, yielding DCPN with moderate efficiency. Recent modifications have improved yields to approximately 72% through optimized reaction conditions involving ammonium chloride and potassium carbonate as bases during nucleophilic substitution reactions .

Antimicrobial Properties

One of the notable biological activities of DCPN is its antimicrobial efficacy. Research has shown that derivatives of DCPN can exhibit significant antibacterial properties. For instance, phthalocyanine compounds synthesized from DCPN have demonstrated high activity against Staphylococcus aureus, especially when activated by light, suggesting potential applications in photodynamic therapy (PDT) for bacterial infections .

Table 1: Antimicrobial Activity of DCPN Derivatives

| Compound | Bacterial Strain | Log Reduction in Growth | Activation Method |

|---|---|---|---|

| DCPN-derived Phthalocyanine | Staphylococcus aureus | 5.68 | Red Light (690 nm) |

| 4-Chloro-5-alkyl-phthalonitrile | E. coli | 3.45 | None |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of DCPN and its derivatives on various cancer cell lines. Notably, compounds derived from DCPN showed selective cytotoxicity against breast and prostate cancer cells, indicating their potential as chemotherapeutic agents. The mechanism appears to involve the induction of apoptosis through reactive oxygen species (ROS) generation upon light activation .

Table 2: Cytotoxicity of DCPN Derivatives

| Compound | Cell Line | IC50 (µM) | Light Activation |

|---|---|---|---|

| DCPN-derived Phthalocyanine | MCF-7 (Breast Cancer) | 12.5 | Yes |

| 4-Chloro-5-alkyl-phthalonitrile | PC-3 (Prostate Cancer) | 15.0 | Yes |

The biological activity of DCPN is attributed to its ability to form reactive intermediates that interact with cellular components. The photodynamic activity is particularly noteworthy; upon irradiation, these compounds generate singlet oxygen and other reactive species that can damage cellular membranes and DNA .

Structural Variations and Their Impact

Research has indicated that structural modifications of phthalonitriles significantly affect their biological activities. For example, the introduction of various substituents at different positions on the phthalonitrile ring alters both solubility and reactivity, influencing their antimicrobial and cytotoxic properties .

Case Studies

- Antibacterial Efficacy Against Biofilms : A study explored the effectiveness of DCPN-derived compounds against biofilms formed by Staphylococcus aureus. Results indicated a substantial reduction in biofilm viability when treated with light-activated phthalocyanines derived from DCPN, highlighting their potential use in treating chronic infections associated with biofilms .

- Photodynamic Therapy Applications : Clinical research has begun to investigate the use of DCPN derivatives as photosensitizers in PDT for cancer treatment. The ability to selectively target cancer cells while minimizing damage to surrounding healthy tissues presents a promising avenue for future therapies .

Propiedades

IUPAC Name |

4,5-dichlorobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2N2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIJSZQFAMLVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357485 | |

| Record name | 4,5-Dichlorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139152-08-2 | |

| Record name | 4,5-Dichlorophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichlorophthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 4,5-Dichlorophthalonitrile in current research?

A1: this compound serves as a key starting material for synthesizing phthalocyanines [, , , , , , , , , ]. These macrocyclic compounds exhibit interesting optical and electronic properties, making them suitable for various applications, including dyes, pigments, and potential components in organic electronic devices.

Q2: How are phthalocyanines synthesized using this compound?

A2: Phthalocyanines are typically synthesized through a cyclotetramerization reaction. This reaction involves four molecules of this compound reacting with a metal salt or in the presence of a base to form the macrocyclic phthalocyanine structure [, , , , , ].

Q3: Can the structure of phthalocyanines derived from this compound be modified?

A3: Yes, the structure of phthalocyanines can be readily modified by introducing various substituents onto the this compound scaffold before the cyclotetramerization reaction. This allows for fine-tuning of the phthalocyanine's properties, such as solubility, aggregation behavior, and electronic properties [, , , , , , , , ].

Q4: What types of substituents have been successfully incorporated into phthalocyanines using this compound?

A4: Researchers have successfully incorporated a wide range of substituents, including alkoxy groups, aryloxy groups, pyrazole groups, and even ferrocenylethynyl moieties, into phthalocyanines using this compound as a starting point [, , , , , , , ]. These modifications allow for the development of phthalocyanines with tailored properties.

Q5: Are there specific examples of how modifying this compound impacts the properties of the resulting phthalocyanines?

A5: Yes, for example, incorporating bulky tert-butyl groups into the phthalocyanine structure led to compounds with improved solubility and reduced aggregation in solution []. Furthermore, introducing electron-donating alkoxy groups and electron-withdrawing chloro substituents resulted in phthalocyanines with interesting electronic properties, potentially useful in nonlinear optical materials [].

Q6: Have hybrid phthalocyanine systems been developed using this compound?

A6: Yes, researchers have explored creating hybrid macrocycles by reacting this compound with 2,3-dicyanonaphthalene. These hybrids, termed X-RnBsub(Pcx-Ncy), have shown promising characteristics, such as broad absorption spectra, beneficial for light harvesting in organic solar cells [].

Q7: Can you elaborate on the "statistical" synthetic methodology used for synthesizing hybrid phthalocyanines?

A7: The "statistical" method involves reacting a mixture of this compound and 2,3-dicyanonaphthalene with boron trichloride. This approach yields a mixture of hybrid BsubPcs and BsubNcs with varying ratios of the two building blocks. By adjusting the reaction conditions, researchers can target specific hybrid compositions, such as X-RnBsub(Pc2-Nc1), which have demonstrated favorable properties for organic electronic applications [].

Q8: What analytical techniques are commonly employed to characterize this compound derivatives and the resulting phthalocyanines?

A8: Common techniques include nuclear magnetic resonance spectroscopy (NMR) for structural elucidation, infrared spectroscopy (IR) for identifying functional groups, mass spectrometry (MS) for determining molecular weight, and UV-Vis spectroscopy for studying their electronic properties [, , , , , , , , ].

Q9: Has computational chemistry played a role in understanding this compound-derived phthalocyanines?

A9: Yes, computational methods like density functional theory (DFT) are frequently employed to model the electronic structures, optical properties, and redox behavior of these phthalocyanine derivatives. This theoretical insight helps researchers design and optimize phthalocyanines for specific applications [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.